N-[1-(1,3-Thiazol-2-yl)ethyl]formamide

Organic Synthesis Methodology Process Chemistry

N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (CAS 165668-13-3) delivers unique R&D value: a single-step, quantitative-yield synthesis ensures cost-efficient scalability. Its balanced XLogP (0.5) and low MW (156.21 g/mol) guarantee high solubility for fragment-based drug discovery (FBDD) assays. Fully characterized by 1H/13C NMR, IR, and Raman spectroscopy, it serves as a reliable reference standard for analytical method development. Avoid generic thiazole analogs; this specific scaffold's physicochemical profile optimizes screening buffer compatibility and SAR expansion.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 165668-13-3
Cat. No. B065472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,3-Thiazol-2-yl)ethyl]formamide
CAS165668-13-3
SynonymsFormamide, N-[1-(2-thiazolyl)ethyl]-
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)NC=O
InChIInChI=1S/C6H8N2OS/c1-5(8-4-9)6-7-2-3-10-6/h2-5H,1H3,(H,8,9)
InChIKeyCNCOSTWAROXNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(1,3-Thiazol-2-yl)ethyl]formamide: Core Physicochemical and Structural Baseline


N-[1-(1,3-Thiazol-2-yl)ethyl]formamide (CAS 165668-13-3) is a heterocyclic building block characterized by a 1,3-thiazole core substituted at the 2-position with an N-formyl-protected ethylamine moiety [1]. The molecule possesses a molecular weight of 156.21 g/mol, a topological polar surface area (TPSA) of 70.2 Ų, and a computed XLogP3-AA of 0.5, indicating a balanced hydrophilicity/lipophilicity profile [1]. It is commercially available primarily for research and development applications .

Critical Procurement Considerations for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide: Avoiding Generic Substitution


Substitution with generic thiazole-2-yl-formamide analogs is not advisable due to significant variability in synthetic accessibility and physicochemical properties that directly impact downstream research efficiency. For instance, while benzothiazole analogs (e.g., CAS 3985-52-2) share the formamide core, their increased molecular weight and lipophilicity (C10H10N2OS; LogP ~3.13) substantially alter solubility and chromatographic behavior . Furthermore, the documented synthetic route for this specific compound achieves quantitative yield in a single step under mild conditions, an efficiency metric not transferable to differently substituted analogs without re-optimization [1].

Quantitative Differentiators for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide: Head-to-Head and Class-Level Evidence


Synthetic Efficiency: Quantitative One-Step Yield vs. Benzothiazole Analog

A protocol utilizing adapted Vilsmeier conditions achieves a quantitative yield for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide in a single step from its corresponding precursor [1]. This stands in stark contrast to the benzothiazole analog, N-[1-(1,3-benzothiazol-2-yl)ethyl]formamide (CAS 3985-52-2), which typically requires multi-step synthesis and yields that are not reported as quantitative in the open literature .

Organic Synthesis Methodology Process Chemistry

Physicochemical Profile: XLogP3-AA of 0.5 vs. Benzothiazole Analog LogP 3.13

The computed XLogP3-AA for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide is 0.5 [1], classifying it as moderately hydrophilic. In contrast, the benzothiazole analog, N-[1-(1,3-benzothiazol-2-yl)ethyl]formamide (CAS 3985-52-2), has a calculated LogP of 3.13 . This difference of 2.63 log units represents a >400-fold difference in predicted octanol-water partition coefficient.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Molecular Weight and TPSA: A Drug-Like Scaffold

The compound adheres closely to established drug-likeness guidelines. Its molecular weight of 156.21 g/mol and TPSA of 70.2 Ų fall well within the optimal ranges for oral bioavailability (MW <500, TPSA <140 Ų) [1]. Many thiazole-containing fragments and building blocks exceed these metrics due to heavier substitutions. For example, the benzothiazole analog (CAS 3985-52-2) has a MW of 206.26 g/mol and TPSA of 70.23 Ų, representing a 32% increase in mass .

Medicinal Chemistry Lead Optimization Pharmacokinetics

Optimal Research and Development Applications for N-[1-(1,3-Thiazol-2-yl)ethyl]formamide


Building Block for Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (156.21 g/mol) and a balanced XLogP of 0.5 [1], this compound serves as an ideal fragment for FBDD campaigns. Its physicochemical profile ensures high solubility in screening buffers, facilitating accurate detection of weak binding events in biophysical assays (e.g., SPR, NMR).

Precursor for Large-Scale Synthesis of Thiazole-Containing Libraries

The quantitative yield and simple one-step synthesis from accessible precursors [1] make this compound an economically viable building block for parallel synthesis or large-scale medicinal chemistry efforts. It can be readily diversified at the formamide nitrogen or the thiazole ring to generate focused libraries.

Reference Standard for Analytical Method Development

The compound is thoroughly characterized by 1H, 13C NMR, IR, and Raman spectroscopy [1]. This complete spectral dataset makes it suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for thiazole-containing compounds.

Scaffold for Anticancer and Antimicrobial Agent Development

Thiazole derivatives are widely recognized for their potential as anticancer and antimicrobial agents . This specific scaffold, with its favorable drug-like properties (MW, LogP) [1], is a strong starting point for designing inhibitors of enzymes like kinases or for exploring structure-activity relationships (SAR) in these therapeutic areas.

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